Cas no 76655-02-2 (6-Chloro-1H-indole-3-carboxylic acid)

6-Chloro-1H-indole-3-carboxylic acid is a halogenated indole derivative widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the chloro substituent at the 6-position and the carboxylic acid group at the 3-position, make it a versatile building block for constructing more complex heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, such as enzyme inhibitors and receptor modulators. Its high purity and stability ensure reliable performance in coupling reactions and other synthetic transformations. The indole scaffold further enhances its utility in designing compounds with potential therapeutic applications.
6-Chloro-1H-indole-3-carboxylic acid structure
76655-02-2 structure
Product name:6-Chloro-1H-indole-3-carboxylic acid
CAS No:76655-02-2
MF:C9H6ClNO2
Molecular Weight:195.602441310883
MDL:MFCD07776607
CID:2605007

6-Chloro-1H-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-chloro-1H-indole-3-carboxylic acid
    • 6-Chloroindole-3-carboxylic acid
    • 1H-Indole-3-carboxylic acid, 6-chloro-
    • 1H-INDOLE-3-CARBOXYLIC ACID,6-CHLORO
    • KSC375S0H
    • WHQHEMBHJZAHSB-UHFFFAOYSA-N
    • 6-Chloro-1H-indole-3-carboxylicacid
    • VI30325
    • 1H-Indole-3-carboxylicacid, 6-chloro-
    • SY030199
    • S
    • 6-Chloro-1H-indole-3-carboxylic acid
    • MDL: MFCD07776607
    • インチ: 1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
    • InChIKey: WHQHEMBHJZAHSB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C(=O)O)=CNC=2C=1

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • トポロジー分子極性表面積: 53.1
  • XLogP3: 2.6

6-Chloro-1H-indole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D627976-5g
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
5g
$160 2024-05-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H857842-1g
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 ≥98%
1g
281.00 2021-05-17
eNovation Chemicals LLC
D627976-250mg
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
250mg
$130 2024-05-23
eNovation Chemicals LLC
D627976-1g
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
1g
$140 2025-02-28
eNovation Chemicals LLC
D627976-5g
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
5g
$160 2025-02-26
eNovation Chemicals LLC
D627976-25g
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
25g
$180 2025-02-26
eNovation Chemicals LLC
D627976-250mg
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
250mg
$130 2025-02-26
eNovation Chemicals LLC
D627976-250mg
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
250mg
$130 2025-02-28
eNovation Chemicals LLC
D627976-25g
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
25g
$180 2025-02-28
eNovation Chemicals LLC
D627976-1g
6-chloro-1H-indole-3-carboxylic acid
76655-02-2 97%
1g
$140 2024-05-23

6-Chloro-1H-indole-3-carboxylic acid 関連文献

6-Chloro-1H-indole-3-carboxylic acidに関する追加情報

Professional Introduction to 6-Chloro-1H-indole-3-carboxylic Acid (CAS No. 76655-02-2)

6-Chloro-1H-indole-3-carboxylic acid, with the chemical formula C9H6ClNO2, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 76655-02-2, has garnered considerable attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The indole core of 6-Chloro-1H-indole-3-carboxylic acid is a well-documented scaffold in medicinal chemistry, known for its role in the development of drugs targeting a wide range of diseases. The presence of a chlorine substituent at the 6-position and a carboxylic acid group at the 3-position enhances its reactivity, making it a preferred building block for further functionalization. This reactivity has been exploited in numerous synthetic pathways to create more complex molecules with potential therapeutic benefits.

In recent years, 6-Chloro-1H-indole-3-carboxylic acid has been extensively studied for its role in the development of novel pharmaceuticals. One of the most promising areas of research involves its use as a precursor in the synthesis of indole-based inhibitors. These inhibitors have shown significant promise in preclinical studies as potential treatments for various inflammatory and infectious diseases. The chlorine atom at the 6-position facilitates nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that can modulate biological activity.

Moreover, the carboxylic acid group at the 3-position provides a site for further derivatization, enabling the creation of esters, amides, and other derivatives that can enhance solubility and bioavailability. This flexibility has made 6-Chloro-1H-indole-3-carboxylic acid a cornerstone in the synthesis of small molecule drugs. Researchers have leveraged these properties to develop compounds with targeted action against specific biological pathways.

Recent advancements in computational chemistry have also highlighted the importance of 6-Chloro-1H-indole-3-carboxylic acid in drug design. Molecular modeling studies have demonstrated that modifications to this scaffold can lead to improved binding affinity and selectivity for therapeutic targets. These insights have guided the development of new synthetic strategies aimed at optimizing pharmacological properties.

The pharmaceutical industry has been particularly interested in exploring derivatives of 6-Chloro-1H-indole-3-carboxylic acid for their potential as anticancer agents. Indole derivatives have shown promise in disrupting cancer cell proliferation and inducing apoptosis. The chlorine substituent enhances electrophilicity, allowing for reactions with nucleophilic residues on target proteins. This has led to the discovery of several lead compounds that are currently undergoing further investigation.

In addition to its pharmaceutical applications, 6-Chloro-1H-indole-3-carboxylic acid has found utility in materials science. Its unique structural features make it a valuable component in the synthesis of organic semiconductors and liquid crystals. These materials are used in various electronic devices, including displays and solar cells. The ability to modify its structure allows researchers to fine-tune properties such as conductivity and optical characteristics.

The synthesis of 6-Chloro-1H-indole-3-carboxylic acid itself is another area of active research. While several methods exist for its preparation, recent studies have focused on developing more efficient and environmentally friendly routes. Catalytic processes have been explored to minimize waste and reduce energy consumption. These innovations align with global efforts to promote sustainable chemistry practices.

The versatility of 6-Chloro-1H-indole-3-carboxylic acid extends to its role as an intermediate in agrochemicals. Derivatives of this compound have been investigated for their potential as pesticides and herbicides. Their ability to interact with biological targets in pests makes them promising candidates for developing next-generation crop protection agents.

In conclusion, 6-Chloro-1H-indole-3-carboxylic acid (CAS No. 76655-02-2) is a multifaceted compound with significant applications across multiple industries. Its structural features make it an invaluable building block for pharmaceuticals, materials science, and agrochemicals. Ongoing research continues to uncover new possibilities for its use, reinforcing its importance in modern chemical science.

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